4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, piperidyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors The piperidyl and triazolyl groups are then introduced through additional substitution and cyclization reactions, respectively
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the nitro group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and pyrazolyl groups may play a role in binding to these targets, while the sulfonyl and triazolyl groups may modulate the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE: This compound shares the fluorobenzyl and pyrazolyl groups but lacks the piperidyl and triazolyl groups.
1-(3-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE: Similar to the above compound but with the fluorine atom in a different position on the benzyl group.
Uniqueness
4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-(1-methylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2S2/c1-29(26,27)24-9-4-6-14(12-24)17-20-21-18(28)25(17)16-8-10-23(22-16)11-13-5-2-3-7-15(13)19/h2-3,5,7-8,10,14H,4,6,9,11-12H2,1H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUMVBSJDQVZLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2C3=NN(C=C3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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